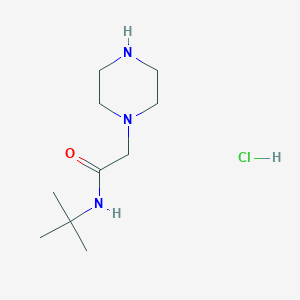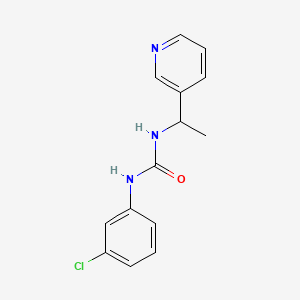
1-(3-Methylphenyl)-3-(1-pyridin-3-ylethyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Methylphenyl)-3-(1-pyridin-3-ylethyl)urea, also known as MPPEU, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. MPPEU is a urea derivative that has been synthesized and studied for its unique properties and potential use in drug discovery and development.
Mécanisme D'action
1-(3-Methylphenyl)-3-(1-pyridin-3-ylethyl)urea exerts its effects through the inhibition of specific enzymes and signaling pathways. For example, this compound has been shown to inhibit the activity of protein kinase C, which plays a key role in cancer cell growth and proliferation. Additionally, this compound has been shown to modulate the activity of various neurotransmitter receptors, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects, including the inhibition of cancer cell growth and proliferation, modulation of neurotransmitter receptor activity, and potential neuroprotective effects. Additionally, this compound has been shown to have antioxidant properties, which may contribute to its potential therapeutic benefits.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-(3-Methylphenyl)-3-(1-pyridin-3-ylethyl)urea in lab experiments is its relatively simple synthesis method, which allows for high yield and purity. Additionally, this compound has been shown to have a wide range of potential applications, making it a versatile compound for research. However, one limitation of using this compound in lab experiments is its limited availability, which may make it difficult to obtain for some researchers.
Orientations Futures
There are a number of potential future directions for research on 1-(3-Methylphenyl)-3-(1-pyridin-3-ylethyl)urea. One area of interest is the development of this compound derivatives with improved potency and selectivity for specific targets. Additionally, further research is needed to fully elucidate the mechanism of action of this compound and its potential therapeutic applications in various diseases. Finally, more studies are needed to investigate the safety and toxicity of this compound in vivo, which will be important for the development of potential therapeutic agents based on this compound.
Méthodes De Synthèse
The synthesis of 1-(3-Methylphenyl)-3-(1-pyridin-3-ylethyl)urea involves the reaction of 3-methylbenzylamine with pyridine-3-carboxaldehyde in the presence of sodium triacetoxyborohydride. The resulting product is then treated with isocyanate to form the final product, this compound. This synthesis method has been optimized for high yield and purity, making this compound a viable compound for further research.
Applications De Recherche Scientifique
1-(3-Methylphenyl)-3-(1-pyridin-3-ylethyl)urea has been studied for its potential use as a therapeutic agent in various diseases, including cancer, diabetes, and Alzheimer's disease. Research has shown that this compound has the ability to inhibit the growth and proliferation of cancer cells by targeting specific signaling pathways. Additionally, this compound has been shown to have potential neuroprotective effects, making it a promising compound for the treatment of neurodegenerative diseases.
Propriétés
IUPAC Name |
1-(3-methylphenyl)-3-(1-pyridin-3-ylethyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O/c1-11-5-3-7-14(9-11)18-15(19)17-12(2)13-6-4-8-16-10-13/h3-10,12H,1-2H3,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOCNYRXLRNHNPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)NC(C)C2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[1-[2-(1,3-dioxolan-2-yl)ethyl]piperidin-4-yl]-1H-benzimidazole](/img/structure/B7460764.png)


![N-[4-(1H-benzimidazol-2-yl)phenyl]-3-(2-methoxyphenyl)propanamide](/img/structure/B7460783.png)
![2-[3-Methyl-4-(propanoylamino)phenoxy]acetic acid](/img/structure/B7460786.png)

![1-Cyclopentyl-3-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]urea](/img/structure/B7460820.png)


![1-[1-(4-Chlorophenyl)ethyl]-3-cyclopropylurea](/img/structure/B7460825.png)

![1-[1-(4-Fluorophenyl)ethyl]-3-propan-2-ylurea](/img/structure/B7460838.png)
![1-[1-(2-Chlorophenyl)ethyl]-3-cyclopropylurea](/img/structure/B7460845.png)
